

An In-depth Technical Guide to 6-Methyl-4-chromanone: Structure and Stereochemistry

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Compound of Interest

Compound Name: 6-Methyl-4-chromanone

Cat. No.: B1361120

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Abstract

6-Methyl-4-chromanone is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its core structure, a chromanone scaffold, is found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of **6-Methyl-4-chromanone**. Detailed experimental protocols for its synthesis and analytical characterization are also presented to support researchers in their drug development endeavors.

Chemical Structure and Identification

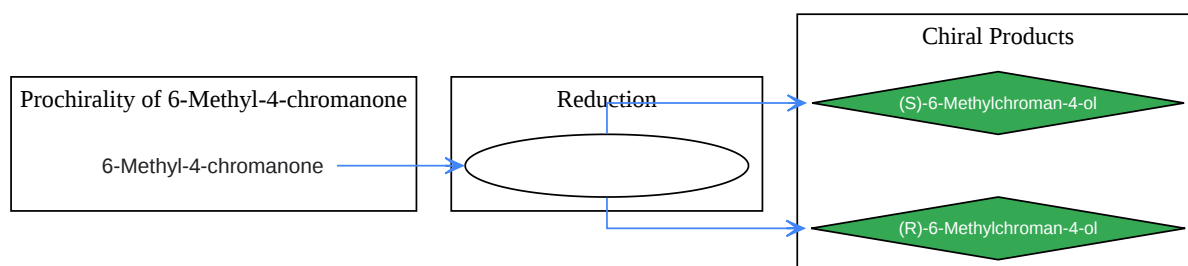
6-Methyl-4-chromanone, systematically named 6-methyl-2,3-dihydrochromen-4-one, is a bicyclic compound consisting of a benzene ring fused to a dihydropyranone ring. A methyl group is substituted at the 6-position of the aromatic ring.

Identifier	Value
IUPAC Name	6-methyl-2,3-dihydrochromen-4-one[1]
CAS Number	39513-75-2[1]
Molecular Formula	C ₁₀ H ₁₀ O ₂ [1]
Molecular Weight	162.19 g/mol
SMILES	<chem>Cc1ccc2OCCC(=O)c2c1</chem>
InChI	InChI=1S/C10H10O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6H,4-5H2,1H3
InChIKey	RJHXEPLSJAVTFW-UHFFFAOYSA-N

Stereochemistry

An analysis of the structure of **6-Methyl-4-chromanone** reveals the absence of any chiral centers in its ground state. The molecule is achiral and does not exhibit stereoisomerism. The InChIKey, RJHXEPLSJAVTFW-UHFFFAOYSA-N, confirms its achiral nature.

However, **6-Methyl-4-chromanone** is a prochiral molecule. The carbonyl carbon at the C4 position is sp²-hybridized and trigonal planar. This carbonyl group presents two enantiotopic faces. Reduction of the carbonyl group to a hydroxyl group leads to the formation of a new stereocenter at the C4 position, resulting in a chiral alcohol. The enantioselective reduction of **6-Methyl-4-chromanone** has been demonstrated using biocatalysts, yielding the corresponding (R)-chiral alcohol, highlighting its utility in asymmetric synthesis.



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Prochiral nature and enantioselective reduction of **6-Methyl-4-chromanone**.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **6-Methyl-4-chromanone** is provided below.

Physical Properties

Property	Value
Appearance	Solid
Melting Point	31-35 °C
Boiling Point	141-143 °C at 13.5 mmHg
Density	1.071 g/mL at 25 °C

Spectroscopic Data

Technique	Key Data
¹ H NMR	Data available in public databases such as PubChem.[1]
¹³ C NMR	Data available in public databases such as SpectraBase.[2]
Infrared (IR)	Data available in public databases such as PubChem.[1]
Mass Spectrometry (MS)	Data available in public databases such as PubChem.[1]

Experimental Protocols

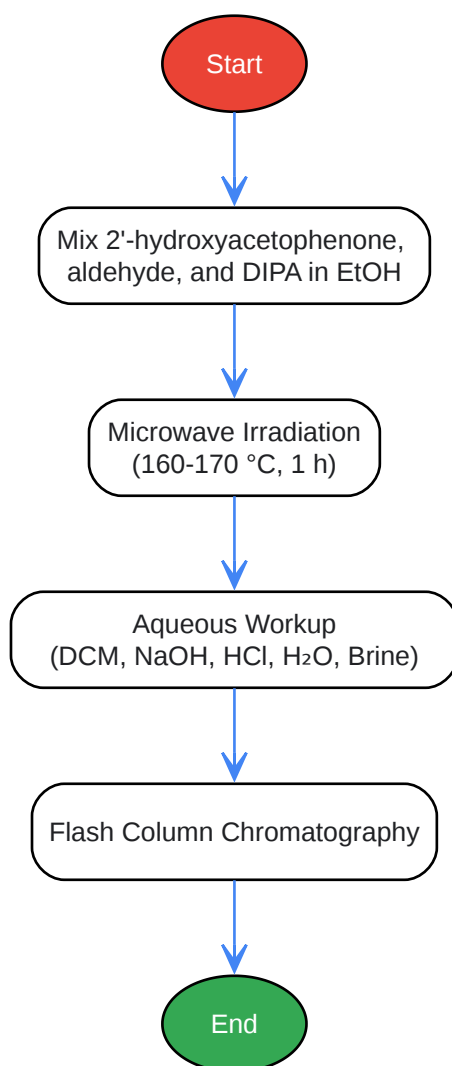
While a specific, detailed protocol solely for the synthesis of **6-Methyl-4-chromanone** is not readily available in the surveyed literature, several well-established methods for the synthesis of substituted chromanones can be adapted.

Synthesis via Microwave-Assisted Aldol Condensation

A general and efficient method for the synthesis of 2-substituted chroman-4-ones involves a microwave-assisted, base-mediated aldol condensation of a 2'-hydroxyacetophenone with an aldehyde.^[3] To synthesize **6-Methyl-4-chromanone**, 2'-hydroxy-5'-methylacetophenone would be the required starting material.

General Procedure:^[3]

- To a solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the desired aldehyde (1.1 equivalents) and a base such as diisopropylamine (DIPA) (1.1 equivalents).
- Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.
- After cooling, dilute the mixture with dichloromethane and wash sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
- Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the desired chroman-4-one.



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Workflow for the synthesis of chroman-4-ones.

Synthesis via Kabbe Condensation

The Kabbe condensation provides another route to chromanone derivatives.[4] This method involves the reaction of a 2'-hydroxyacetophenone with a ketone in the presence of pyrrolidine and an acid catalyst.

General Procedure:[4]

- Charge a flame-dried round-bottom flask with pyrrolidine and anhydrous DMSO under a nitrogen atmosphere.

- Add butyric acid to the solution.
- Add the appropriate ketone and stir the mixture.
- Add a solution of the 2'-hydroxyacetophenone in DMSO.
- Stir the reaction mixture at ambient temperature until completion, monitoring by TLC.
- Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over sodium sulfate.
- Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography.

Analytical Protocols

The characterization of **6-Methyl-4-chromanone** is typically performed using a combination of standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts, multiplicities, and coupling constants of the protons and carbons.
- Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups, particularly the carbonyl ($\text{C}=\text{O}$) stretching vibration.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
- Chromatography: Techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC) can be used to assess the purity of the synthesized compound.

Conclusion

6-Methyl-4-chromanone is an achiral, prochiral molecule with a well-defined structure that makes it a versatile intermediate in the synthesis of more complex, biologically active

compounds. This guide has provided a detailed overview of its chemical structure, stereochemistry, and physicochemical properties. The outlined synthetic and analytical protocols offer a solid foundation for researchers and drug development professionals working with this important chemical entity.

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References

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